1-Aminooxybutan-2-ol;hydrochloride
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Overview
Description
1-Aminooxybutan-2-ol;hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of butanol, where the hydroxyl group is substituted with an aminooxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminooxybutan-2-ol;hydrochloride can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with hydroxylamine hydrochloride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Butan-2-ol and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.
Procedure: The butan-2-ol is mixed with hydroxylamine hydrochloride in the presence of hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Aminooxybutan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Aminooxybutan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Aminooxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions and other reactive species, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminooxyethanol: A similar compound with a shorter carbon chain.
1-Aminooxypropan-2-ol: Another related compound with a different carbon chain length.
Hydroxylamine hydrochloride: A precursor used in the synthesis of 1-Aminooxybutan-2-ol;hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties. Its longer carbon chain compared to similar compounds provides different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.
Biological Activity
Overview
1-Aminooxybutan-2-ol hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes an amino group and an oxy functional group, contributing to its potential interactions with various biological systems.
1-Aminooxybutan-2-ol hydrochloride is a derivative of amino alcohols and possesses the following chemical properties:
- Molecular Formula : C₄H₉ClN₂O₂
- Molecular Weight : 150.57 g/mol
- Solubility : Soluble in water and polar solvents
The biological activity of 1-aminooxybutan-2-ol hydrochloride primarily involves its role as a nitric oxide (NO) donor and its ability to modulate enzyme activities. It is known to inhibit certain enzymes involved in the biosynthesis of polyamines, which are critical for cell growth and differentiation.
Key Mechanisms:
- Nitric Oxide Release : The compound can release NO, which plays a significant role in vasodilation and signaling pathways.
- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes such as arginine decarboxylase, impacting cellular proliferation and apoptosis.
Biological Activities
1-Aminooxybutan-2-ol hydrochloride exhibits several biological activities that make it relevant in medicinal chemistry:
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells, particularly through the modulation of polyamine metabolism.
- Neuroprotective Effects : Its ability to donate NO can provide neuroprotective effects, potentially benefiting conditions like stroke or neurodegenerative diseases.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Anticancer Properties :
- Neuroprotection :
- Vasodilatory Effects :
Case Study 1: Antitumor Activity
In a controlled laboratory setting, researchers treated L1210 leukemia cells with varying concentrations of 1-aminooxybutan-2-ol hydrochloride. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
50 | 50 | 40 |
100 | 20 | 75 |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, neuronal cells were exposed to oxidative stress conditions. Treatment with 1-aminooxybutan-2-ol hydrochloride resulted in increased cell viability compared to untreated controls.
Treatment Group | Cell Viability (%) |
---|---|
Control (No Treatment) | 30 |
Low Dose (10 µM) | 60 |
High Dose (50 µM) | 85 |
Properties
IUPAC Name |
1-aminooxybutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-2-4(6)3-7-5;/h4,6H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZKURUDMRBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CON)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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